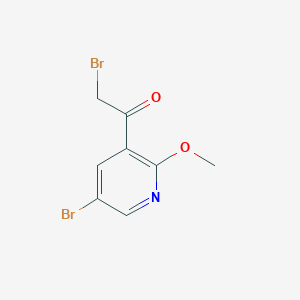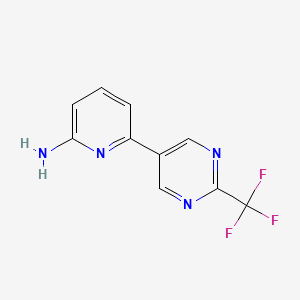
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H7F3N4 and a molecular weight of 240.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyridine ring
Preparation Methods
The synthesis of 6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction yields an intermediate compound, which is then further reacted to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activity.
Materials Science: The trifluoromethyl group imparts unique electronic properties to the compound, making it useful in the development of advanced materials.
Biological Research: It is used in the study of molecular interactions and pathways, particularly in the context of cancer research.
Mechanism of Action
The mechanism of action of 6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby exerting antitumor effects . The trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving its efficacy.
Comparison with Similar Compounds
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine can be compared with other similar compounds, such as:
WZ4002: A third-generation EGFR inhibitor that also contains a pyrimidine ring.
Rositinib: Another EGFR inhibitor with a similar structure.
Ositinib: A compound with a pyrimidine scaffold used in cancer treatment.
What sets this compound apart is its unique trifluoromethyl group, which enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C10H7F3N4 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
6-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C10H7F3N4/c11-10(12,13)9-15-4-6(5-16-9)7-2-1-3-8(14)17-7/h1-5H,(H2,14,17) |
InChI Key |
FEQLJQXOWWCTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CN=C(N=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


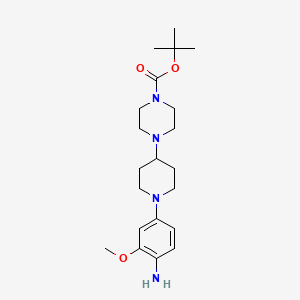
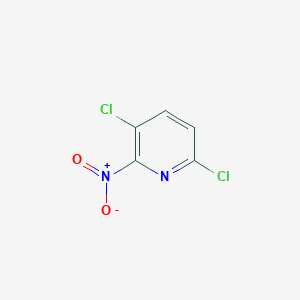
![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)

![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
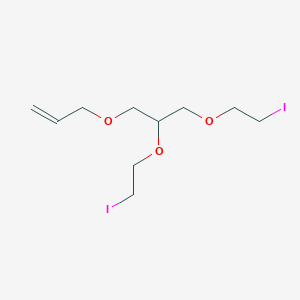
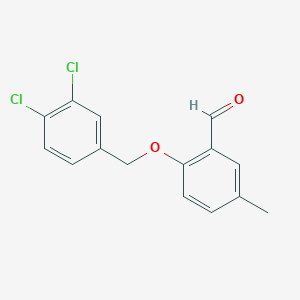
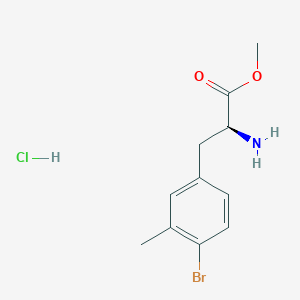
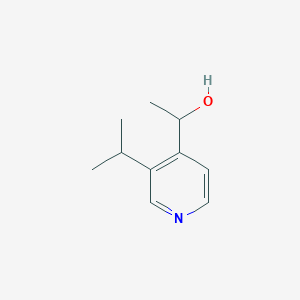
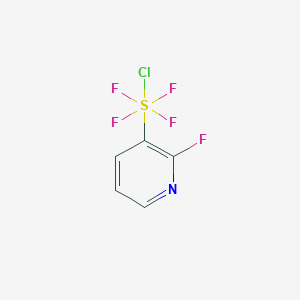
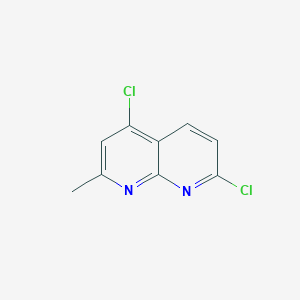
![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)
